Acid-PEG4-S-S-PEG4-Acid Acid-PEG4-S-S-PEG4-Acid Acid-PEG4-S-S-PEG4-acid is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 2055015-40-0
VCID: VC0517054
InChI: InChI=1S/C22H42O12S2/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26)
SMILES: C(COCCOCCOCCOCCSSCCOCCOCCOCCOCCC(=O)O)C(=O)O
Molecular Formula: C22H42O12S2
Molecular Weight: 562.69

Acid-PEG4-S-S-PEG4-Acid

CAS No.: 2055015-40-0

Cat. No.: VC0517054

Molecular Formula: C22H42O12S2

Molecular Weight: 562.69

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Acid-PEG4-S-S-PEG4-Acid - 2055015-40-0

Specification

CAS No. 2055015-40-0
Molecular Formula C22H42O12S2
Molecular Weight 562.69
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C22H42O12S2/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26)
Standard InChI Key GRXXQSGPDQBZKA-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCSSCCOCCOCCOCCOCCC(=O)O)C(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Properties

Acid-PEG4-S-S-PEG4-acid is characterized by specific chemical identifiers and physical properties that define its functionality in biochemical applications.

Basic Information

PropertyValue
Chemical NameAcid-PEG4-S-S-PEG4-acid
CAS Number2055015-40-0
Molecular FormulaC22H42O12S2
Molecular Weight562.69 g/mol
IUPAC Name3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
SMILESOC(=O)CCOCCOCCOCCOCCSSCCOCCOCCOCCOCCC(O)=O
InChIKeyGRXXQSGPDQBZKA-UHFFFAOYSA-N
Purity Standard≥95%

The compound consists of two PEG4 chains (tetraethylene glycol units) connected by a disulfide bond (-S-S-), with each chain terminated by a carboxylic acid group. This structure provides both water solubility and cleavability under reducing conditions, making it particularly useful for bioconjugation applications .

Physical and Chemical Properties

The physical and chemical properties of Acid-PEG4-S-S-PEG4-acid are critical for understanding its behavior in various experimental contexts:

PropertyDescription
Physical AppearanceLight yellow or white solid
SolubilitySoluble in common organic solvents including DCM, THF, acetonitrile, DMF, and DMSO
XLogP3-AA-1.3 (indicating hydrophilicity)
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count14
Rotatable Bond Count31
Storage Condition-20°C, preferably under nitrogen
StabilityAvoid repeated freeze-thaw cycles; stable in powder form when stored properly

The compound's hydrophilic nature, contributed by the PEG chains, enhances water solubility while maintaining functionality through the terminal carboxylic acid groups and the cleavable disulfide bond .

Structural Features and Functional Elements

Acid-PEG4-S-S-PEG4-acid contains three key structural elements that define its functionality in biological applications:

PEG4 Chains

The two PEG4 segments (tetraethylene glycol units) provide several advantages:

  • Enhance water solubility of conjugated molecules

  • Improve biocompatibility for biological applications

  • Provide spatial separation between functional groups

  • Create flexibility in the molecular structure

  • Reduce immunogenicity when used in bioconjugates

Disulfide Bond

The central disulfide (-S-S-) bond provides stimulus-responsive cleavability:

  • Reducible under intracellular reducing conditions (such as in the presence of glutathione)

  • Enables controlled release of conjugated molecules

  • Provides a mechanism for targeted delivery in specific cellular environments

  • Allows for environmental responsiveness in drug delivery systems

Terminal Carboxylic Acid Groups

The two terminal carboxylic acid (-COOH) groups serve as reactive handles:

  • Enable conjugation to primary amines (proteins, peptides, or amine-modified molecules) through amide bond formation

  • Can be activated using coupling reagents (EDC, HATU, NHS, etc.) for bioconjugation

  • Provide sites for further chemical modifications

  • Allow for the connection of different functional molecules to create heterobifunctional conjugates

Synthesis and Preparation Methods

The synthesis of Acid-PEG4-S-S-PEG4-acid typically involves several key steps to ensure the correct arrangement of the PEG chains and the disulfide bridge.

General Synthetic Approach

The typical synthesis pathway includes:

  • Formation of the PEG4 chains with appropriate functional groups

  • Introduction of the disulfide linkage through oxidation of thiol intermediates

  • Protection/deprotection strategies to manage the terminal functional groups

  • Purification to achieve the desired purity (≥95%)

While specific synthetic details are proprietary to manufacturers, related compounds suggest that the preparation involves the reaction of appropriately functionalized PEG4 units followed by oxidative coupling to form the disulfide bond.

Analytical Characterization

The quality control for Acid-PEG4-S-S-PEG4-acid typically involves:

  • HPLC/UPLC for purity determination

  • Mass spectrometry for molecular weight confirmation

  • NMR spectroscopy for structural verification

  • Elemental analysis to confirm elemental composition

Manufacturers typically provide certificates of analysis confirming the identity and purity before research use.

Applications in Biomedical Research

Acid-PEG4-S-S-PEG4-acid has gained significant attention in several areas of biomedical research due to its unique structural properties.

PROTAC Development

One of the primary applications of Acid-PEG4-S-S-PEG4-acid is in the development of Proteolysis Targeting Chimeras (PROTACs):

Antibody-Drug Conjugates (ADCs)

The compound serves as a valuable cleavable linker in ADC development:

  • Connects cytotoxic payloads to antibodies targeting specific cancer cells

  • Provides stability in circulation but releases the payload under intracellular reducing conditions

  • The PEG units enhance the solubility of hydrophobic drug payloads

  • Contributes to improved pharmacokinetic profiles of the conjugates

Bioconjugation Applications

Beyond PROTACs and ADCs, Acid-PEG4-S-S-PEG4-acid finds utility in various bioconjugation strategies:

  • Protein modification through reaction with lysine residues

  • Development of stimulus-responsive drug delivery systems

  • Creation of bifunctional cross-linking reagents

  • Synthesis of dendrimers and polymeric structures

  • Production of cleavable affinity purification tags

Mechanism of Action in Biological Systems

The functionality of Acid-PEG4-S-S-PEG4-acid in biological applications is largely dependent on its structural features and how they interact with biological environments.

Disulfide Reduction Mechanism

The central disulfide bond undergoes reduction in intracellular environments:

  • Cellular reducing agents such as glutathione (GSH) attack the disulfide bond

  • The concentration difference between extracellular (μM range) and intracellular (mM range) GSH enables selective intracellular cleavage

  • The resulting thiol groups can participate in further reactions or release conjugated molecules

  • This mechanism enables targeted release of payloads specifically in intracellular environments

PROTAC-Mediated Protein Degradation

When used in PROTACs, the linker plays a critical role in protein degradation:

  • The PROTAC molecule simultaneously binds to the target protein and E3 ligase

  • The PEG4-S-S-PEG4 linker provides appropriate spacing and flexibility for ternary complex formation

  • The E3 ligase catalyzes the ubiquitination of the target protein

  • The ubiquitinated protein is recognized by the proteasome and degraded

  • After degradation, the PROTAC is released and can engage in another cycle

Comparison with Similar Compounds

Understanding the relative advantages of Acid-PEG4-S-S-PEG4-acid requires comparison with similar linker molecules.

Related PEG-Based Linkers

CompoundMolecular WeightKey DifferencesApplications
Acid-PEG4-S-PEG4-acid530.6Contains a thioether (-S-) instead of disulfide; non-cleavableStable bioconjugates requiring permanent linkage
Acid-PEG6-S-S-PEG6-acid≈650Longer PEG chains; increased flexibility and water solubilityApplications requiring greater distance between conjugated entities
Acid-PEG4-NHS ester391.37Contains NHS ester for direct amine conjugationOne-step bioconjugation to amine-containing molecules
t-BuO2C-PEG4-S-S-PEG4-CO2tBu≈675Protected carboxylic acid groups; intermediate in synthesisSynthetic precursors and protected building blocks
Methyltetrazine-PEG4-S-S-PEG4-methyltetrazine≈750Contains tetrazine groups for click chemistryBioorthogonal conjugation via inverse electron-demand Diels-Alder reactions

The choice between these linkers depends on specific application requirements including stability, cleavability, reactivity, and spatial constraints .

Advantages of Acid-PEG4-S-S-PEG4-acid

Compared to other linkers, Acid-PEG4-S-S-PEG4-acid offers several distinct advantages:

  • Balanced hydrophilicity from the PEG4 units

  • Stimulus-responsive cleavability from the disulfide bond

  • Versatile reactivity through the carboxylic acid groups

  • Appropriate length for many bioconjugation applications

  • Commercial availability and established synthesis protocols

ParameterRecommendation
Temperature-20°C (powder, preferably stored under nitrogen)
Light ExposureProtect from light
HumidityStore in dry conditions
ContainerAir-tight, possibly with desiccant
Solution StorageIn solvent: -80°C for 6 months; -20°C for 1 month (under nitrogen)
Freeze-Thaw CyclesAvoid repeated freeze-thaw cycles

Following these storage recommendations helps preserve the chemical integrity of the compound, particularly the potentially sensitive disulfide bond .

Future Research Directions

The utility of Acid-PEG4-S-S-PEG4-acid continues to expand as researchers explore new applications and modifications.

Emerging Applications

Several promising research directions include:

  • Development of dual-responsive linkers combining disulfide reduction with other stimuli (pH, enzyme, light)

  • Integration into nanomedicine platforms for targeted drug delivery

  • Application in gene delivery systems

  • Exploration in peptide-based therapeutics

  • Use in developing novel immunotherapeutic strategies

Structure-Activity Relationship Studies

Future research may focus on:

  • Optimizing PEG chain length for specific applications

  • Exploring modifications to enhance cellular uptake

  • Investigating the impact of linker properties on PROTAC efficacy

  • Developing novel derivatives with additional functional groups

  • Expanding the library of cleavable linkers with varied properties

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